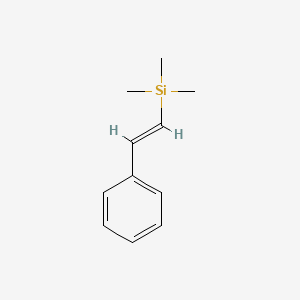
NICKEL SULFATE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nickel sulfate, also known as nickel(II) sulfate, is an inorganic compound with the chemical formula NiSO₄. It typically appears as a blue-green crystalline solid and is highly soluble in water. This compound is commonly used in electroplating, as a chemical intermediate to produce other nickel compounds, and in various industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Nickel sulfate can be synthesized in laboratories by dissolving nickel oxide in sulfuric acid. The reaction produces a concentrated solution of this compound heptahydrate, which upon heating, yields crystalline this compound hexahydrate .
Industrial Production Methods: Industrial production of this compound involves the dissolution of nickel metal or nickel oxides in sulfuric acid. The process is carried out in a sealed reactor with a constant supply of oxygen, maintaining specific temperature and pressure conditions. The resulting solution is then crystallized to obtain this compound hexahydrate .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.
Reduction: It can be reduced to nickel metal using reducing agents such as hydrogen gas.
Substitution: this compound reacts with bases like sodium hydroxide to form nickel hydroxide and sodium sulfate.
Common Reagents and Conditions:
Oxidizing Agents: Oxygen, bromine.
Reducing Agents: Hydrogen gas.
Bases: Sodium hydroxide.
Major Products Formed:
Nickel Hydroxide: Formed when this compound reacts with sodium hydroxide.
Nickel Metal: Produced through the reduction of this compound with hydrogen gas.
Applications De Recherche Scientifique
Nickel sulfate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and as a source of nickel ions in electroplating.
Biology: Employed in studies involving nickel metabolism and its effects on biological systems.
Medicine: Investigated for its potential use in medical treatments and diagnostics.
Mécanisme D'action
Nickel sulfate exerts its effects primarily through the release of nickel ions (Ni²⁺). These ions can interact with various molecular targets, including enzymes and proteins, affecting their function. In electroplating, nickel ions are reduced to nickel metal, forming a protective coating on the substrate .
Comparaison Avec Des Composés Similaires
Nickel sulfate is often compared with other nickel compounds such as:
Cobalt(II) sulfate: Similar in structure and used in electroplating.
Copper(II) sulfate: Also used in electroplating but has different chemical properties.
Iron(II) sulfate: Used in various industrial applications but differs in its reactivity and applications
This compound is unique due to its high solubility in water and its widespread use in electroplating and battery production, making it a crucial compound in various industrial processes .
Propriétés
Numéro CAS |
15905-81-4 |
|---|---|
Formule moléculaire |
NiSO4 |
Poids moléculaire |
0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(E)-cyclopenten-1-ylmethylideneamino]-2,4-dinitroaniline](/img/structure/B1174192.png)
![1H-Pyrrolo[1,2-c]imidazole-1,3(2H)-dithione](/img/structure/B1174197.png)
